(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c20-14-5-2-1-4-13(14)18(24)23-10-8-12(9-11-23)25-19-22-17-15(21)6-3-7-16(17)26-19/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAIQHENADYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves the following steps:
Formation of (2-Bromophenyl)methanone: : This involves the bromination of phenylmethanone using bromine or a brominating agent under controlled conditions.
Synthesis of 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine: : This intermediate is formed through a reaction involving 4-fluorobenzo[d]thiazol-2-ol and piperidine under nucleophilic substitution conditions.
Coupling Reaction: : Finally, the (2-Bromophenyl)methanone and 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine are coupled using a suitable coupling agent such as a base or a catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthetic routes while optimizing for yield and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to increase throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Substitution Reactions: : The bromine and fluorine atoms in the structure can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: : The benzothiazole ring can undergo oxidation and reduction reactions under suitable conditions.
Hydrolysis: : The methanone group is susceptible to hydrolysis in the presence of acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents such as sodium iodide, potassium fluoride, or other nucleophiles in polar aprotic solvents.
Electrophilic Substitution: : Reagents like bromine, chlorine, and other electrophiles in polar solvents.
Oxidation: : Agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: : Agents such as sodium borohydride or lithium aluminium hydride under anhydrous conditions.
Major Products
The reactions described can yield various products, depending on the reagents and conditions used. For instance, substitution reactions might introduce new functional groups, while oxidation and reduction can alter the electronic properties of the benzothiazole ring.
Scientific Research Applications
(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone finds applications in various fields:
Chemistry: : As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: : Potential as a tool for studying biological pathways and processes due to its ability to interact with biological molecules.
Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific molecular pathways in diseases.
Industry: : Used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets, leading to modifications in biological pathways. For example, the benzothiazole moiety may bind to specific proteins or enzymes, altering their function. The piperidine ring can enhance the compound's solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Halogen Substitution Effects
Halogen atoms significantly influence molecular properties. For example, compound 4 (a chloro derivative) and compound 5 (a bromo derivative) in are isostructural analogs differing only in halogen substitution.
Heterocyclic Ring Variations
The fluorobenzo[d]thiazole moiety in the target compound distinguishes it from analogs with thiophene (e.g., compound 21 in ) or pyrimidine rings (e.g., ). Fluorination at the 4-position may enhance metabolic stability and electron-withdrawing effects, altering electronic distribution .
Linkage Types
The target compound employs an ether linkage between the piperidine and benzothiazole, whereas analogs like (4-methylthiazol-2-yl)thio derivatives () use thioether bonds. Ethers generally exhibit greater oxidative stability compared to thioethers, which may reduce susceptibility to metabolic degradation. However, thioethers can improve lipophilicity and membrane permeability .
Piperidine vs. Piperazine Moieties
Piperidine (saturated six-membered ring with one nitrogen) and piperazine (two nitrogen atoms) scaffolds differ in basicity and solubility. The target compound’s piperidine ring offers a balance between lipophilicity and rigidity .
Structural and Functional Data Tables
Table 1: Key Structural Features of Selected Compounds
Biological Activity
The compound (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 407.3 g/mol. The structure includes a bromophenyl group, a piperidine ring, and a fluorobenzo[d]thiazole moiety, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂BrFN₂O₂S |
| Molecular Weight | 407.3 g/mol |
| CAS Number | 1396625-09-4 |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole compounds, including this one, show significant antimicrobial effects against various bacterial and fungal strains. The presence of the fluorobenzo[d]thiazole moiety enhances its efficacy against resistant strains.
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may interact with key molecular targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.
- Anti-inflammatory Effects : The compound's structure allows it to inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like COX, leading to reduced production of pro-inflammatory mediators.
- Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in tumor cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- A study on benzothiazole derivatives demonstrated their significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their potency .
- Another research highlighted the anticancer effects of similar compounds through in vitro assays, where they effectively inhibited the growth of various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
